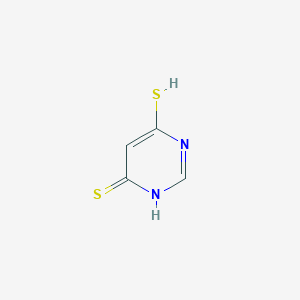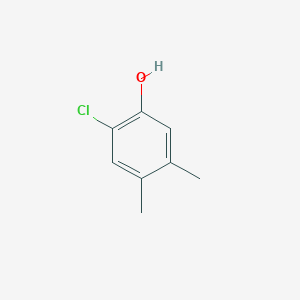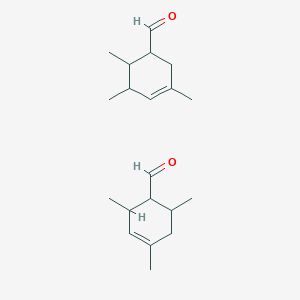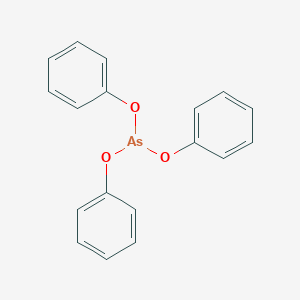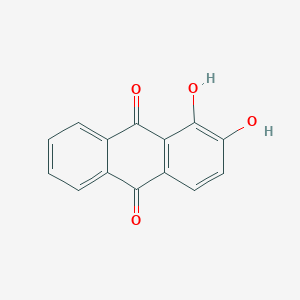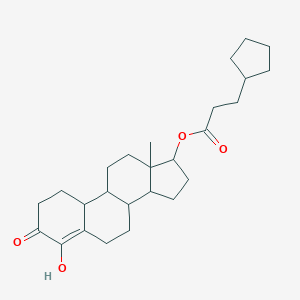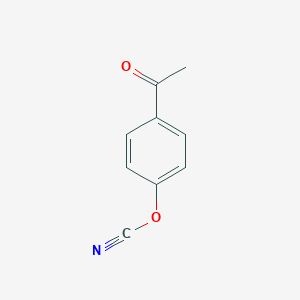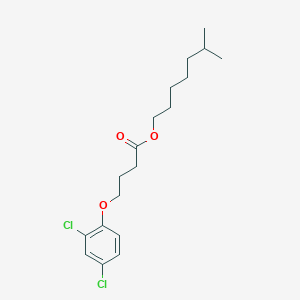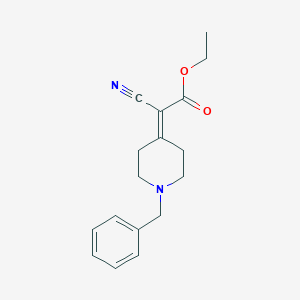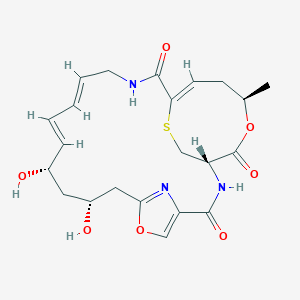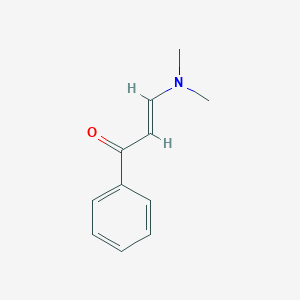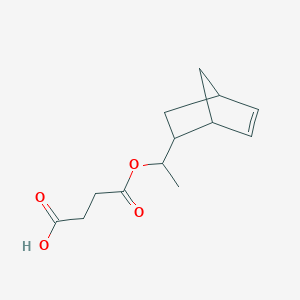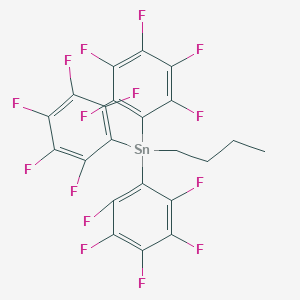![molecular formula C12H10N4 B075752 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1501-13-9](/img/structure/B75752.png)
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both pyrrole and pyrimidine rings. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets in the cell. For example, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and is a target for anti-cancer drugs.
Biochemical And Physiological Effects
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to inhibit the replication of the hepatitis C virus.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the research of 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. One potential direction is the development of new drugs based on the compound for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs based on the compound for the treatment of various types of cancer. Additionally, the compound could be further studied for its potential applications in the treatment of viral infections, such as hepatitis C. Finally, the compound could be further studied to better understand its mechanism of action and to identify new molecular targets for drug development.
Scientific Research Applications
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, the compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
properties
CAS RN |
1501-13-9 |
|---|---|
Product Name |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H3,13,14,15,16) |
InChI Key |
NQKXWFXNLQYDHZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C3C2=C(NC=N3)N |
SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=C23)N |
Other CAS RN |
1501-13-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

